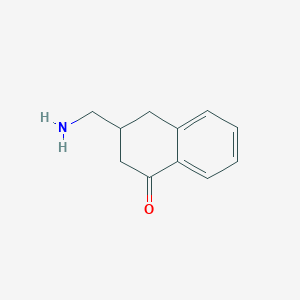
2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique fused ring structure, which includes a furan ring and a benzodiazepine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction, often involving a suitable dihydrofuran derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial techniques include:
Batch Processing: Involves carrying out the reactions in large reactors with precise control over reaction conditions.
Continuous Flow Synthesis: A more modern approach that allows for continuous production of the compound with improved efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one involves its interaction with specific molecular targets, such as:
GABA Receptors: The compound may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Ion Channels: It may modulate the activity of ion channels, affecting neuronal excitability and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with a similar mechanism of action but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Uniqueness
2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one is unique due to its fused furan-benzodiazepine structure, which may confer distinct pharmacological properties compared to other benzodiazepines. This unique structure may result in different binding affinities and selectivities for various molecular targets, leading to potentially novel therapeutic applications.
Propiedades
| 77420-13-4 | |
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
3a-ethyl-2-methyl-3,5-dihydro-2H-furo[3,2-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O2/c1-3-14-8-9(2)18-13(14)16-11-7-5-4-6-10(11)15-12(14)17/h4-7,9H,3,8H2,1-2H3,(H,15,17) |
Clave InChI |
JUYPOYIZBQJEDI-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC(OC1=NC3=CC=CC=C3NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)




